2-Thiouridine 5'-triphosphate tetrasodium salt
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Overview
Description
2-ThioUTP tetrasodium salt is a potent and selective agonist for the P2Y2 receptor. It is known for its high affinity and specificity towards P2Y2, P2Y4, and P2Y6 receptors, with EC50 values of 0.035, 0.35, and 1.5 μM, respectively . This compound is widely used in scientific research due to its unique properties and applications.
Mechanism of Action
Target of Action
The primary target of 2-Thioutp tetrasodium salt is the P2Y2 receptor . This receptor is a part of the purinergic signaling pathway, which plays a crucial role in many biological processes.
Mode of Action
2-Thioutp tetrasodium salt acts as a potent and selective agonist for the P2Y2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2-Thioutp tetrasodium salt binds to the P2Y2 receptor, activating it.
Pharmacokinetics
It is noted that the compound is soluble in water , which could potentially influence its bioavailability and distribution.
Biochemical Analysis
Biochemical Properties
2-Thioutp Tetrasodium Salt plays a significant role in biochemical reactions. It interacts with P2Y2 receptors, a type of purinergic receptor . The EC50 values for hP2Y2, hP2Y4, and hP2Y6 receptors are 0.035, 0.35, and 1.5 μM respectively .
Cellular Effects
The effects of 2-Thioutp Tetrasodium Salt on cells and cellular processes are primarily mediated through its action on P2Y2 receptors
Molecular Mechanism
The molecular mechanism of action of 2-Thioutp Tetrasodium Salt involves its binding to P2Y2 receptors This binding can lead to the activation or inhibition of enzymes and changes in gene expression
Preparation Methods
The synthesis of 2-ThioUTP tetrasodium salt involves several steps, starting from the appropriate nucleoside precursor. The synthetic route typically includes the thiolation of uridine triphosphate (UTP) to introduce the sulfur atom at the 2-position. The reaction conditions often involve the use of thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide. The final product is then purified and converted to its tetrasodium salt form for increased solubility and stability .
Chemical Reactions Analysis
2-ThioUTP tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the thiol group.
Substitution: The sulfur atom in 2-ThioUTP can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-ThioUTP tetrasodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleotide analogs and their interactions with various receptors.
Biology: This compound is employed in research on cell signaling pathways, particularly those involving P2Y receptors.
Medicine: 2-ThioUTP tetrasodium salt is investigated for its potential therapeutic applications, including its role in modulating inflammatory responses and promoting tissue repair.
Industry: It is used in the development of new drugs and diagnostic tools.
Comparison with Similar Compounds
2-ThioUTP tetrasodium salt is unique due to its high selectivity and potency for P2Y2 receptors. Similar compounds include:
Uridine triphosphate (UTP): A natural ligand for P2Y receptors but with lower selectivity.
2-ThioADP: Another thiolated nucleotide with different receptor selectivity.
ATPγS: A non-hydrolyzable analog of ATP with broader receptor activity.
Compared to these compounds, 2-ThioUTP tetrasodium salt offers higher specificity and potency, making it a valuable tool in research .
Properties
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBCNKBBEOQRRB-ODQFIEKDSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na4O14P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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